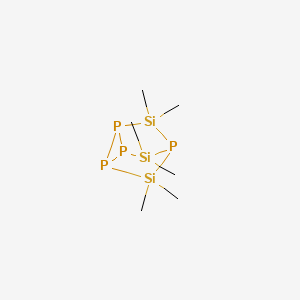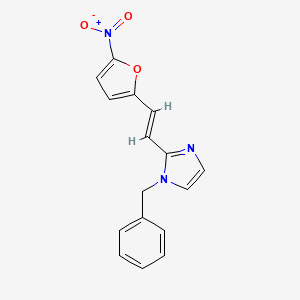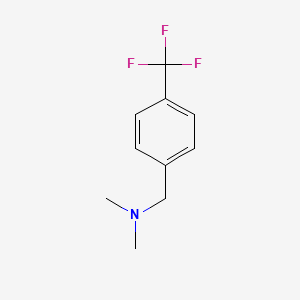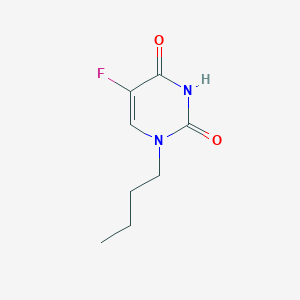
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- is a unique organophosphorus compound with a complex tricyclic structure. This compound is notable for its incorporation of both phosphorus and silicon atoms within its framework, which imparts distinctive chemical properties and reactivity. Its molecular formula is C6H18P4Si3, and it has a molecular weight of 298.3587 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- typically involves the reaction of suitable phosphorus and silicon precursors under controlled conditions. One common method involves the cyclization of organophosphorus and organosilicon compounds in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or phosphine oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The phosphorus and silicon atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus and organosilicon derivatives.
Aplicaciones Científicas De Investigación
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of 1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- involves its interaction with molecular targets through its phosphorus and silicon atoms. These interactions can lead to the formation of coordination complexes, which can alter the reactivity and properties of the compound. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another organophosphorus compound with a different structural framework.
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: A related compound with a different ring structure.
Uniqueness
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- is unique due to its incorporation of both phosphorus and silicon atoms in a tricyclic structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
67135-87-9 |
|---|---|
Fórmula molecular |
C6H18P4Si3 |
Peso molecular |
298.36 g/mol |
Nombre IUPAC |
3,3,5,5,7,7-hexamethyl-1,2,4,6-tetraphospha-3,5,7-trisilatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C6H18P4Si3/c1-11(2)7-8-9(7)13(5,6)10(11)12(8,3)4/h1-6H3 |
Clave InChI |
HVZWLBFSFFGSMM-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(P2[Si](P3P1P3[Si]2(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)

